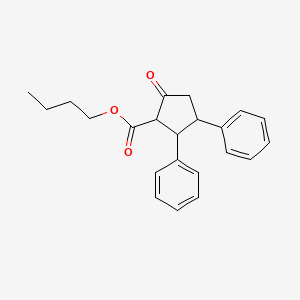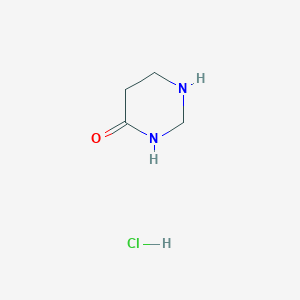
Tetrahydropyrimidin-4(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropyrimidin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyrimidine ring that is partially saturated, making it a tetrahydropyrimidine derivative. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydropyrimidin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-keto esters in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and specific pH levels to ensure the successful formation of the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Tetrahydropyrimidin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce various alkyl or acyl-substituted pyrimidines.
科学的研究の応用
Tetrahydropyrimidin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Tetrahydropyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Tetrahydropyrimidine: A closely related compound with a similar structure but lacking the hydrochloride group.
Pyrimidine-2,4-dione: Another derivative with different functional groups attached to the pyrimidine ring.
Uniqueness: Tetrahydropyrimidin-4(1H)-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
特性
分子式 |
C4H9ClN2O |
|---|---|
分子量 |
136.58 g/mol |
IUPAC名 |
1,3-diazinan-4-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c7-4-1-2-5-3-6-4;/h5H,1-3H2,(H,6,7);1H |
InChIキー |
ZUJKPLBKIWKSSE-UHFFFAOYSA-N |
正規SMILES |
C1CNCNC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
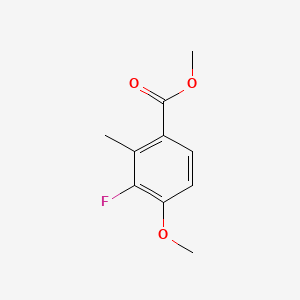
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
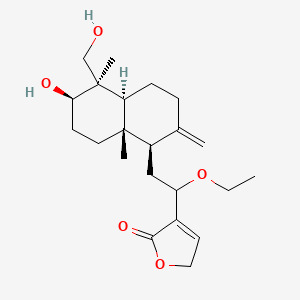

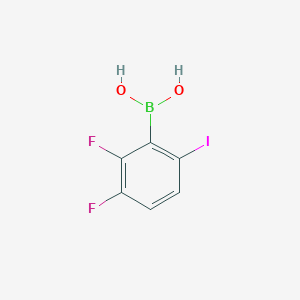


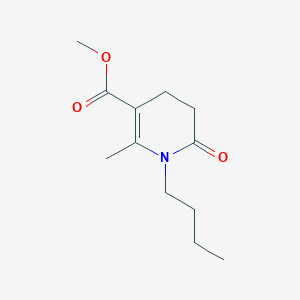
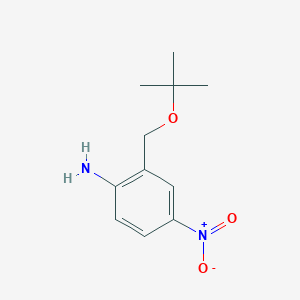
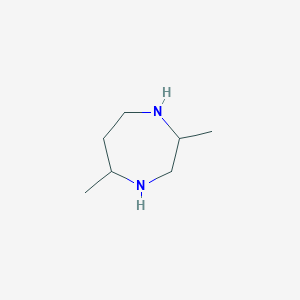
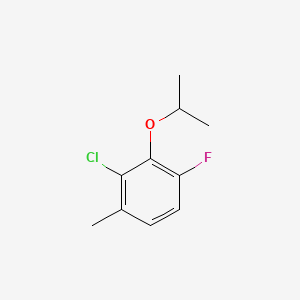
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
